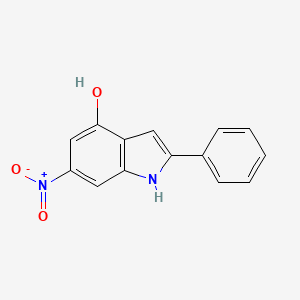

6-nitro-2-phenyl-1H-indol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2-phenyl-1H-indol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-14-7-10(16(18)19)6-13-11(14)8-12(15-13)9-4-2-1-3-5-9/h1-8,15,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDKPRFWZCJNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Mechanistic Pathways Toward 6 Nitro 2 Phenyl 1h Indol 4 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Indole (B1671886) Core

A retrosynthetic analysis of the 6-nitro-2-phenyl-1H-indol-4-ol core reveals several strategic disconnections. The most common approaches for indole synthesis involve forming the five-membered pyrrole (B145914) ring onto a pre-functionalized benzene (B151609) precursor. researchgate.netnih.gov

Key retrosynthetic disconnections for the 2-phenyl-1H-indol-4-ol framework are illustrated below:

Fischer/Bischler Indole Synthesis Disconnection (C2-C3 and N1-C7a bond formation): This classical approach involves disconnecting the C2-C3 and N1-C7a bonds, leading back to a substituted aniline (B41778) or hydrazine (B178648) and a ketone or its equivalent. For the target molecule, this would suggest a reaction between a 3-hydroxy-5-nitrophenylhydrazine derivative and a precursor to the 2-phenyl group, such as acetophenone.

Palladium-Catalyzed Annulation Disconnection (N1-C2 and C3-C3a bond formation): Modern cross-coupling strategies allow for disconnection across the N1-C2 and C3-C3a bonds. This retrosynthesis points towards an ortho-haloaniline derivative and a terminal alkyne (e.g., phenylacetylene) as key starting materials. wikipedia.org This is a powerful and modular approach.

Madlung/Larock-type Disconnection (C2-C3 bond formation): Disconnecting the C2-C3 bond suggests an intramolecular cyclization of an ortho-alkynyl- or ortho-acyl-N-arylamine precursor. This strategy is highly effective for constructing the indole ring with substituents at the 2- and 3-positions.

Nenitzescu/Dearomative Disconnection: A less common but powerful strategy involves the construction of the benzene ring onto a pyrrole precursor or the dearomatization of an indole to introduce functionality, followed by rearomatization. nih.gov

A pivotal strategic decision is whether to introduce the C6-nitro group before or after the indole ring construction. Nitrating a pre-formed 2-phenyl-1H-indol-4-ol presents regioselectivity challenges. Therefore, a more controlled approach involves utilizing a starting material where the nitro group is already in place on the benzene ring, such as 3-amino-5-nitrophenol (B1278420) or its derivatives.

Advanced Indole Ring Construction Strategies

Building upon the retrosynthetic blueprints, several advanced synthetic methodologies can be employed to construct the core structure of this compound.

Modified Fischer Indole Synthesis Protocols

The Fischer indole synthesis is a foundational method for indole formation from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.org For the synthesis of hydroxyindoles, modifications are often necessary to overcome the harsh conditions of the classical method which can lead to low yields and side products. chimicatechnoacta.ruresearchgate.net

A plausible route to a 2-phenyl-4-hydroxyindole core would involve the condensation of a 3-hydroxyphenylhydrazine derivative with acetophenone. The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org The use of milder acid catalysts such as polyphosphoric acid (PPA) or Lewis acids can improve yields and selectivity. wikipedia.orgrsc.org A metal-free variant using PPA has been reported to facilitate the tandem hydrohydrazination-cyclization of alkynes and arylhydrazines. nih.govmdpi.com

A related classical method, the Bischler-Möhlau synthesis, constructs 2-aryl-indoles from an α-bromo-acetophenone and excess aniline. wikipedia.org A modified Bischler-Möhlau reaction using m-aminophenol and benzoin (B196080) at lower temperatures has been shown to produce a mixture of 4-hydroxy and 6-hydroxy-2,3-diphenylindoles, demonstrating the feasibility of using aminophenols as precursors for hydroxyindoles. chimicatechnoacta.ruresearchgate.netresearchgate.net

| Reaction | Precursors | Catalyst/Conditions | Key Features |

| Modified Fischer Indole | Arylhydrazine, Ketone/Aldehyde | Polyphosphoric Acid (PPA), Lewis Acids | Milder conditions improve yields for sensitive substrates like hydroxyindoles. wikipedia.orgrsc.org |

| Bischler-Möhlau Indole | α-Halo-ketone, Aniline | Heat, Acid (e.g., HBr from excess aniline) | Forms 2-aryl-indoles; modifications with aminophenols can yield hydroxyindoles. researchgate.netwikipedia.org |

Palladium-Catalyzed Cyclization and Cross-Coupling Methods

Palladium catalysis has revolutionized indole synthesis, offering mild, efficient, and highly regioselective routes. mdpi.com The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, is a powerful tool for creating polysubstituted indoles. wikipedia.org

A highly relevant strategy involves a one-pot, two-step process combining a Sonogashira coupling with a subsequent cyclization. thieme-connect.com In this approach, an ortho-haloaniline is first coupled with a terminal alkyne like phenylacetylene (B144264). The resulting 2-alkynylaniline intermediate then undergoes an intramolecular cyclization to form the indole ring. This method tolerates a wide array of functional groups, including nitro groups. thieme-connect.comwikipedia.org The Cacchi reaction provides a similar pathway for synthesizing 2,3-disubstituted indoles from N-protected o-haloanilides. organic-chemistry.orgacs.org

Table 1: Comparison of Palladium-Catalyzed Indole Syntheses

| Method | Key Reactants | Catalyst System | Mechanistic Steps | Ref. |

| Larock Heteroannulation | o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | Oxidative addition, alkyne insertion, reductive elimination. | wikipedia.org |

| Sonogashira/Cyclization | o-Iodoaniline, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₂NH) | Sonogashira coupling followed by intramolecular aminopalladation. | thieme-connect.comnih.gov |

| Cacchi Reaction | N-Protected o-Bromoanilide, Alkyne, Aryl Halide | Pd(OAc)₂, Ligand, Base (e.g., Cs₂CO₃) | Sonogashira coupling, amidopalladation, reductive elimination. | organic-chemistry.orgacs.org |

Metal-Free and Catalyst-Free Annulation Techniques

Growing interest in green chemistry has spurred the development of metal-free and catalyst-free methods for indole synthesis. chim.it These reactions often rely on acid catalysis, thermal conditions, or the inherent reactivity of cleverly designed substrates.

Lewis acids like BF₃·Et₂O can catalyze the intramolecular cyclization of ortho-imino phenyldiazoacetates to yield functionalized indoles under mild conditions. organic-chemistry.orgscispace.com Brønsted acids such as triflic acid have also been used to catalyze dehydrative cyclizations to form indole-containing polycyclic systems. acs.orgacs.org

A notable catalyst-free approach involves the condensation of carboxymethyl cyclohexadienones with primary amines. nih.govacs.orgacs.org This reaction proceeds through an in-situ-formed enamine, which undergoes an aza-Michael addition to the cyclohexadienone ring, followed by rearomatization to furnish 6-hydroxyindoles. nih.govresearchgate.net This strategy is particularly attractive as it builds the desired 6-hydroxyindole (B149900) skeleton directly without the need for a catalyst.

Dearomative Cycloaddition Approaches for Indole Scaffolds

Dearomatization reactions provide a powerful means to convert flat aromatic systems into complex, three-dimensional scaffolds. acs.org In the context of indole synthesis, dearomative cycloadditions are typically used to construct fused indoline (B122111) systems, which can then be oxidized or otherwise manipulated to yield the final indole product. chemrxiv.orgnih.gov

These reactions often employ photocatalysis or transition metal catalysis to activate the indole C2-C3 double bond for cycloaddition.

Photocatalytic [2+2] Cycloaddition: Visible-light-mediated photocatalysis can induce an intermolecular [2+2] cycloaddition between indoles and various alkenes, yielding cyclobutane-fused indolines with high regio- and diastereoselectivity. nih.govacs.org

Metal-Catalyzed [2+2] Cycloaddition: Gold rsc.org and silver chemrxiv.org catalysts can promote the dearomative [2+2] cycloaddition of indoles with allenes or bicyclobutanes, respectively, to create densely functionalized indoline scaffolds.

Dearomative [3+2] Cycloaddition: Chromium-based photocatalysts can enable a direct dearomative [3+2] cycloaddition between indoles and vinyldiazo species, forming fused indoline compounds. nih.gov Gold(I) catalysis has also been used for the dearomative cyclopentannulation of indoles. acs.org

While these methods primarily yield indolines, they represent a sophisticated strategy for accessing complex indole precursors that can be converted to the target aromatic system in subsequent steps.

Regioselective Introduction of the Nitro Group at C6 Position

The final step in the synthesis of this compound is the introduction of the nitro group at the C6 position. The regioselectivity of electrophilic substitution on the indole ring is heavily influenced by the existing substituents. The indole nucleus is electron-rich, with the C3 position being the most nucleophilic, followed by C5 and C7.

In the case of 2-phenyl-1H-indol-4-ol, the directing effects are more complex:

The C4-hydroxyl group is a powerful activating, ortho-, para-directing group. It strongly activates the C5 and C7 positions for electrophilic attack.

The indole nitrogen also directs electrophiles, primarily to the C3 position.

The C2-phenyl group can influence the electronic distribution but its directing effect on the benzene portion of the indole is less pronounced.

Given these factors, direct nitration of 2-phenyl-1H-indol-4-ol would likely lead to a mixture of products, with substitution favored at C5 and C7, and potentially at C3, rather than the desired C6 position.

A more reliable strategy is to incorporate the nitro group at the desired position on the aromatic starting material before the indole ring is formed. The Batcho-Leimgruber indole synthesis provides a precedent for this approach, where (4-methyl-3,5-dinitrophenyl)phosphonates are converted into (4-nitro-1H-indol-6-yl)phosphonates. This demonstrates the viability of constructing the indole ring from a precursor that already contains the required nitro group at the equivalent of the C6 position.

Therefore, the most logical synthetic route would involve starting with a precursor such as 3-amino-5-nitrophenol . This starting material could then be subjected to one of the indole-forming reactions described in section 2.2. For instance, conversion to the corresponding hydrazine followed by a Fischer indole synthesis with acetophenone, or a palladium-catalyzed annulation with phenylacetylene, would directly construct the this compound skeleton with unambiguous regiochemistry.

Stereocontrolled Phenyl Group Introduction at C2 Position

The introduction of a phenyl group at the C2 position of the indole nucleus is a critical step in the synthesis of this compound. While "stereocontrol" in the context of an achiral, planar indole ring primarily refers to the exquisite regioselectivity required to functionalize the C2 position over other sites (such as C3 or the benzene ring), the geometric control of intermediates can also be a key factor. researchgate.net Various transition-metal-catalyzed methods have been developed that offer high regioselectivity and good functional group tolerance, which are essential for a multi-functionalized target like this compound.

One of the most powerful techniques for this transformation is the Larock indole synthesis, a palladium-catalyzed heteroannulation reaction. acs.org This method allows for the regioselective synthesis of functionalized 2-borylated indoles, which can then be further manipulated, or more directly, the annulation of an appropriately substituted aniline with an alkyne. acs.org For the target molecule, a plausible pathway involves the reaction of a protected 3-amino-5-nitrophenol with a phenyl-substituted alkyne, such as 1-ethynyl-4-nitrobenzene (B13769) is not the target, but rather a phenyl alkyne. A more direct approach uses a terminal alkyne like phenylacetylene or an internal alkyne like diphenylacetylene, though the former is more common for generating 2-substituted indoles.

A novel and efficient palladium-catalyzed annulation of anilines with bromoalkynes provides an alternative route. researchgate.net This approach demonstrates excellent regio- and stereoselectivity. researchgate.net Mechanistic studies suggest that the reaction proceeds through an anti-nucleophilic addition of the aniline to the bromoalkyne, which generates a (Z)-N-(2-bromo-1-phenylvinyl) aniline intermediate. This is followed by a sequential C-H functionalization to yield the 2-phenylindole (B188600). researchgate.net The control over the geometry of the vinyl aniline intermediate is crucial for the efficiency of the subsequent cyclization.

The table below outlines a comparison of reaction parameters for palladium-catalyzed C2-phenylation strategies, highlighting the factors that control regioselectivity.

| Catalyst System | Aniline Substrate | Alkyne/Coupling Partner | Key Control Factor | Selectivity | Reference |

| Pd(OAc)₂ / Ligand | Substituted Anilines | Bromoalkynes | anti-Nucleophilic Addition | High C2 Regioselectivity | researchgate.net |

| Pd(dppf)Cl₂ | N-Acyl 2-Iodoaniline | Phenyl-BMIDA Alkyne | Larock Annulation Conditions | Complete C2 Regioselectivity | acs.org |

| Ru(II) Catalysts | 3-Carbonylindoles | Dioxazolones | Directing Group | C4/C5 Diamidation | rsc.org |

This table is illustrative of control factors in indole synthesis; specific substrates would be required for the target compound.

Furthermore, methods using directing groups have become prominent for controlling the site of functionalization on the indole core. acs.orgchim.it While often applied to C-H activation on the benzene portion of indole, the principles can be extended. For instance, a directing group at the N1 position can influence the reactivity of the pyrrole ring.

Optimization of Reaction Conditions and Exploration of High-Yielding Pathways

The Fischer indole synthesis, a classic method, involves the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde. While robust, it often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups like nitro and hydroxyl groups. Modern cross-coupling reactions generally offer milder conditions and greater functional group tolerance.

For palladium-catalyzed heteroannulation reactions, such as the Larock synthesis, several factors are crucial for achieving high yields. acs.org

Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical. Ligands can influence the stability and reactivity of the catalytic species, preventing catalyst decomposition and promoting the desired bond-forming steps. For some transformations, ligand-free conditions have also been developed. acs.org

Base and Solvent: The base (e.g., NaOAc, K₂CO₃, Cs₂CO₃) plays a key role in the catalytic cycle. The solvent (e.g., DMF, DMA, toluene) can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and yield.

Temperature and Reaction Time: These parameters are often interdependent. Optimization aims to find the lowest possible temperature and shortest time needed for the reaction to reach completion, minimizing the formation of byproducts.

The following table demonstrates how reaction conditions can be optimized for a generic palladium-catalyzed indole synthesis, providing a template for developing a high-yielding pathway to the target compound.

| Parameter Varied | Condition A | Yield A | Condition B | Yield B | Comment | Reference |

| Catalyst | PdCl₂(dppf) | Low Yield | Pd(OAc)₂ | Good Yield | Ligand-free conditions proved more effective for this specific substrate combination. | acs.org |

| Base | K₂CO₃ | 45% | NaOAc | 75% | Acetate was found to be the optimal base, possibly by participating in the catalytic cycle. | acs.org |

| Solvent | Toluene | 60% | DMF | 82% | The polar aprotic solvent DMF improved solubility and reaction rates. | acs.org |

| Temperature | 80 °C | 55% | 100 °C | 85% | Higher temperature was required for efficient C-H activation/cyclization. | acs.org |

Chemical Reactivity and Advanced Derivatization of 6 Nitro 2 Phenyl 1h Indol 4 Ol

Electrophilic Aromatic Substitution Studies on the Indole (B1671886) Nucleus

The indole ring is generally susceptible to electrophilic attack, with the C3 position being the most reactive site. However, the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the 6-nitro-2-phenyl-1H-indol-4-ol scaffold are significantly modulated by the existing substituents. The electron-withdrawing nature of the nitro group at the C6 position deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. Conversely, the hydroxyl group at C4 and the nitrogen atom of the pyrrole (B145914) ring are electron-donating, thereby activating the ring for EAS.

The general mechanism for EAS involves the attack of an electrophile by the π-electrons of the aromatic ring, leading to a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For indole derivatives, the attack typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting positive charge.

Interactive Table: Electrophilic Aromatic Substitution Reactions on Indole Derivatives.

| Reaction | Reagent(s) | Expected Product Position | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C3, C5, or C7 | The strong activating effect of the hydroxyl group and the deactivating effect of the nitro group will direct the incoming electrophile. |

| Bromination | Br₂, FeBr₃ | C3, C5, or C7 | Similar to nitration, the position of substitution will be influenced by the existing groups. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C3 or N1 | N-acylation can occur, and C3 acylation is also possible, though the Lewis acid may coordinate with the hydroxyl and nitro groups. |

Nucleophilic Aromatic Substitution Involving the Nitro Group

Aromatic rings that are electron-deficient, particularly those bearing strong electron-withdrawing groups like a nitro group, can undergo nucleophilic aromatic substitution (SNA r). wikipedia.orgmasterorganicchemistry.com The nitro group at the C6 position of this compound makes the aromatic ring susceptible to attack by nucleophiles. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group (in this case, potentially the nitro group itself or another leaving group introduced at an ortho or para position), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of the nitro group is crucial for stabilizing the negative charge of this intermediate. pressbooks.pub

While the nitro group itself is not a typical leaving group in SNA r reactions, its strong electron-withdrawing effect activates the ring for the displacement of other leaving groups, such as halides, that might be present on the ring. wikipedia.org For a nucleophile to displace the nitro group directly, very strong nucleophiles and harsh reaction conditions would likely be required. The rate of reaction in nucleophilic aromatic substitution is often dependent on the electronegativity of the leaving group, with fluoride (B91410) being the best leaving group among the halogens. masterorganicchemistry.com

Catalytic Reduction of the Nitro Group to Amine Derivatives

The nitro group at the C6 position can be readily reduced to an amino group, providing a key intermediate for further functionalization. This transformation is typically achieved through catalytic hydrogenation. Common catalysts for this reduction include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. rsc.org The reaction is usually carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate.

This reduction can also be achieved using other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. A process for the catalytic reduction of nitro compounds to amines using a copper catalyst and sodium bisulfite has also been described. google.com The resulting 6-amino-2-phenyl-1H-indol-4-ol is a versatile building block. The newly formed amino group can be diazotized and converted to a variety of other functional groups, or it can participate in condensation and coupling reactions to build more complex molecular architectures.

Oxidation Reactions and Their Impact on the Indole Scaffold

The indole nucleus can be susceptible to oxidation, and the presence of the electron-rich phenol (B47542) and pyrrole rings in this compound makes it prone to oxidative degradation under harsh conditions. However, controlled oxidation can lead to useful transformations. For instance, oxidation of the indole ring can result in the formation of oxindoles or isatins.

Oxidation of the hydroxyl group at the C4 position could potentially lead to a quinone-like structure, although this would disrupt the aromaticity of the benzene ring. Milder oxidizing agents would be required to selectively target specific functionalities without degrading the indole core. For example, the oxidation of certain indole derivatives can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification, Glycosylation)

The hydroxyl group at the C4 position is a prime site for derivatization. It can readily undergo etherification and esterification reactions.

Etherification: Treatment with an alkyl halide in the presence of a base (e.g., sodium hydride or potassium carbonate) will yield the corresponding ether. This allows for the introduction of various alkyl or aryl groups, which can modulate the solubility and biological activity of the molecule.

Esterification: Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) will form the corresponding ester. This is a common strategy to create prodrugs or to introduce specific functionalities.

Glycosylation: The hydroxyl group can also serve as an anchor point for the attachment of sugar moieties through glycosylation reactions. This can be achieved using various glycosyl donors and promoters, leading to the formation of C-glycosides which are known to have a range of biological activities. rsc.org For example, the synthesis of indole-C-glycosides has been accomplished through Sonogashira coupling followed by cyclization. rsc.org

Transition Metal-Catalyzed Coupling Reactions at Various Positions (e.g., Suzuki, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gracs.org These reactions can be applied to various positions of the this compound scaffold, provided a suitable leaving group (typically a halide or a triflate) is present.

First, the hydroxyl group can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed coupling reactions. This would enable Suzuki, Heck, and Sonogashira couplings at the C4 position. acs.org

Interactive Table: Transition Metal-Catalyzed Coupling Reactions.

| Reaction | Catalyst | Reactants | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst | Organoboron reagent | C-C |

| Heck Reaction | Pd catalyst | Alkene | C-C |

Furthermore, if a halogen atom is introduced onto the indole nucleus (e.g., at C3, C5, or C7) through electrophilic halogenation, these positions can also serve as handles for transition metal-catalyzed cross-coupling reactions. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. chemie-brunschwig.ch

Cycloaddition and Rearrangement Reactions Involving the Indole Core

The indole ring system can participate in various cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner and conditions. Intramolecular Diels-Alder reactions of furan-tethered indoles have been used to construct complex polycyclic systems. acs.org The electron-rich nature of the pyrrole ring makes it a good diene in [4+2] cycloadditions with electron-deficient dienophiles.

Rearrangement reactions can also be employed to modify the indole scaffold. For instance, acid-catalyzed rearrangements of certain indole derivatives can lead to the formation of fused heterocyclic systems. nih.gov The specific reactivity of this compound in such reactions would depend on the reaction conditions and the nature of any additional functional groups introduced onto the molecule.

Advanced Spectroscopic and Crystallographic Studies for Comprehensive Structural Elucidation

X-ray Crystallography for Definitive Solid-State Structure, Conformation, and Intermolecular Interactions

Despite a thorough review of available data, no specific X-ray crystallographic studies for 6-nitro-2-phenyl-1H-indol-4-ol have been found in the published scientific literature. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise atomic coordinates that would definitively establish its solid-state structure and intermolecular interactions is not available at this time.

While X-ray crystallography remains the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid, this analysis has not been publicly reported for this particular compound. Such a study would be invaluable for understanding the planarity of the indole (B1671886) ring, the torsion angle of the phenyl substituent relative to the indole core, and the nature of any hydrogen bonding or other non-covalent interactions dictated by the nitro and hydroxyl groups.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Analysis (if applicable)

There is currently no information available in the scientific literature regarding the synthesis of chiral derivatives of this compound or the analysis of this compound or its potential derivatives by Circular Dichroism (CD) spectroscopy. CD spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. As the parent compound this compound is not inherently chiral, this technique would only be applicable if chiral centers were introduced, for instance, through derivatization, or if the molecule adopted a stable, non-planar, chiral conformation (atropisomerism), which has not been reported. Without such chiral variants, there is no basis for CD spectroscopic analysis.

Theoretical and Computational Investigations of 6 Nitro 2 Phenyl 1h Indol 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic behavior of 6-nitro-2-phenyl-1H-indol-4-ol. These methods offer a detailed view of the molecule's stability, reactivity, and electronic properties.

Density Functional Theory (DFT) Studies for Optimized Geometries, Ground State Properties, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For indole (B1671886) derivatives, DFT calculations, particularly with the B3LYP functional and basis sets like 6-31G(d,p) and 6-311++G(d,p), have been employed to determine optimized geometries, ground state properties, and vibrational frequencies. niscpr.res.inacs.orgacs.orgresearchgate.netmdpi.com

The optimization of the molecular structure using DFT provides the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. This is crucial for accurately predicting other molecular properties. For instance, the calculated bond lengths, bond angles, and dihedral angles for similar indole-containing compounds have shown good agreement with experimental X-ray diffraction data. tandfonline.comaun.edu.egbohrium.com

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. acs.orgresearchgate.net The calculated vibrational frequencies are often scaled to better match experimental values. researchgate.net These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions.

The heat of formation (HOF) is a key thermodynamic property that can be calculated using DFT. For substituted indoles, HOF has been estimated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to more accurate results. niscpr.res.in For example, the HOF for 4-nitro-1H-indole was calculated to be 28.3 kcal/mol using the B3LYP/6-31G(d,p) level of theory. niscpr.res.in

Table 1: Calculated Heat of Formation for Selected Indole Derivatives

| Compound | Heat of Formation (kcal/mol) at B3LYP/6-31G(d,p) |

| Indole | 37.5 |

| 4-Methyl-1H-indole | 29.5 |

| 4-Chloro-1H-indole | 29.7 |

| 1H-Indol-4-ol | -5.1 |

| 4-Nitro-1H-indole | 28.3 |

| 1H-Indol-4-ylamine | 33.43 |

This table is based on data for related indole derivatives and provides a reference for the expected range of values. niscpr.res.in

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and more advanced techniques such as G4, G4MP2, CBS-APNO, and CBS-QB3 provide high-accuracy predictions for energy and other molecular properties. walshmedicalmedia.comresearchgate.netrjmseer.comthieme-connect.de

These methods are particularly useful for obtaining precise values for properties like ionization potentials and electron affinities. For indole derivatives, ab initio calculations have been used to complement DFT studies and to provide benchmark data. researchgate.netthieme-connect.de Comparing results from both DFT and ab initio methods can offer a more complete and reliable understanding of the molecule's characteristics. researchgate.net For instance, in the study of N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide, both HF and DFT methods were used to analyze its electronic and spectroscopic properties. walshmedicalmedia.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. escholarship.orgnih.govoatext.comworldscientific.comnih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between them.

These simulations are particularly valuable for understanding the effects of the solvent on the molecule's structure and dynamics. nih.gov The explicit inclusion of solvent molecules in the simulation box allows for a realistic representation of the solute-solvent interactions, which can significantly influence the conformational preferences and reactivity of the molecule. nih.gov For example, MD simulations can be used to explore the stability of a ligand-protein complex in a biological environment. nih.govworldscientific.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods are widely used to predict spectroscopic parameters, which can be compared with experimental data to confirm the structure and electronic properties of a molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. acs.orgmdpi.comnih.govliverpool.ac.ukmodgraph.co.uknih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven to be effective in calculating ¹H and ¹³C NMR chemical shifts for a variety of organic molecules, including indole derivatives. acs.orgnih.govrsc.orgresearchgate.net The accuracy of these predictions can be influenced by the choice of functional, basis set, and the geometry used in the calculation. nih.gov

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Related Indole Derivative

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| NH (cis) | 7.34 | 7.30 |

| NH (trans) | 7.15 | 7.59 |

This table illustrates the typical level of agreement between experimental and calculated NMR data for similar compounds. liverpool.ac.uk

Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. researchgate.netacs.orgscience.gov By calculating the electronic excitation energies and oscillator strengths, TD-DFT can provide insights into the electronic transitions responsible for the observed absorption bands. science.gov These calculations can help to understand how the substituents on the indole ring, such as the nitro and phenyl groups, influence the electronic absorption properties of the molecule.

Reaction Mechanism Elucidation through Transition State Analysis and Energy Profiles

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying transition states and mapping out the potential energy surface of a reaction. rsc.orgucl.ac.ukchim.it By locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy, the activation energy of the reaction can be determined.

For reactions involving indole derivatives, such as electrophilic substitution or cycloaddition reactions, computational studies can provide detailed information about the reaction pathway. rsc.orgucl.ac.uk This includes identifying key intermediates and understanding the factors that control the regioselectivity and stereoselectivity of the reaction. For example, in the Cadogan–Sundberg indole synthesis, computational analysis helps to understand the annulation of ortho-nitrostyrenes to form indoles. rsc.org

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are valuable tools for understanding the reactivity of a molecule.

The MEP map provides a visual representation of the charge distribution on the surface of a molecule. tandfonline.combohrium.comwalshmedicalmedia.comresearchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would highlight the electrophilic nature of the nitro group and the nucleophilic character of the hydroxyl group and the indole nitrogen. walshmedicalmedia.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comresearchgate.netimperial.ac.ukresearchgate.netufla.br The energy and shape of these orbitals are critical for understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's stability and reactivity. tandfonline.combohrium.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. tandfonline.com For this compound, the presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group would significantly influence the energies and distributions of the HOMO and LUMO, thereby affecting its reactivity in various chemical transformations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives (focused on mechanistic insights)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools crucial in modern medicinal chemistry and material science. mdpi.comsrce.hr These mathematical models aim to correlate the physicochemical properties of molecules, represented by numerical descriptors, with their biological activities (QSAR) or physical properties (QSPR). mdpi.comjocpr.com The underlying principle is that the structure of a molecule dictates its activity or properties, and by quantifying structural features, one can predict the behavior of novel compounds. srce.hr This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy and most favorable properties, thereby saving time and resources. jocpr.com

For derivatives of this compound, QSAR and QSPR studies provide profound mechanistic insights into how specific structural modifications influence their biological targets or physical characteristics. While direct QSAR studies on this compound are not extensively published, research on closely related isomers, such as 2-aryl-5-nitro-1H-indole derivatives, offers valuable transferable insights into the key structural determinants of activity. nih.gov

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities or properties is compiled. srce.hr

Molecular Descriptors Calculation : The two- or three-dimensional structures of the molecules are generated and optimized, often using quantum mechanical methods. researchgate.net A wide range of molecular descriptors—numerical values that encode structural, electronic, or physicochemical features—are then calculated for each molecule. researchgate.net

Model Development : Statistical methods, such as Partial Least Squares (PLS) regression or Genetic Algorithms (GA), are used to select the most relevant descriptors and build a mathematical equation that links them to the observed activity. nih.govphyschemres.org

Model Validation : The model's statistical significance and predictive power are rigorously assessed using internal and external validation techniques to ensure its reliability. researchgate.netphyschemres.org

Mechanistic Insights from QSAR Models

QSAR studies on nitro-indole derivatives reveal critical insights into their mechanism of action. For instance, a study on 2-aryl-5-nitro-1H-indole derivatives as efflux pump inhibitors developed a predictive QSAR model using a combination of Genetic Algorithm and Partial Least Squares analysis. nih.gov The model demonstrated good predictive power, as indicated by high validation scores. nih.gov

The key descriptors identified in the model provided a mechanistic rationale for the observed activity. The study concluded that the inhibitory activity could be enhanced by:

Increasing the molecular volume : This suggests that a larger molecule may have better steric complementarity with the binding site of the target protein. nih.gov

Increasing the Mulliken atomic charge of the C3 atom (Q(C3)) in the 2-aryl group : A higher positive charge on this carbon could indicate a more favorable electrostatic interaction with an electron-rich region of the receptor. nih.gov

Lowering the dipole moment : A lower dipole moment might be beneficial for crossing biological membranes to reach the target. nih.gov

Lowering the Mulliken atomic charge of the C4 atom (Q(C4)) in the 2-aryl group : This suggests that a less positive or more negative charge at this position is favorable for activity. nih.gov

These findings allow researchers to rationally design new derivatives with potentially higher potency. Based on their model, the researchers predicted the activity of a new compound, 2-(2-Azidomethyl-5-phenoxy-phenyl)-5-nitro-1H-indole, showcasing the practical application of QSAR in lead optimization. nih.gov

The statistical quality of a QSAR model is paramount for its predictive ability. Key statistical parameters used for validation are presented in the table below.

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. It measures the goodness of fit of the model to the training set data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive power of the model for new data, typically calculated using a leave-one-out (LOO) procedure. | > 0.5 |

| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. researchgate.net | > 0.6 |

| F-test (Variance Ratio) | A statistical test that assesses the overall significance of the regression model by comparing the model's variance to the residual variance. researchgate.net | High value |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors, indicating the accuracy of the predictions. physchemres.org | Low value |

Structure-Property Relationship (QSPR) Insights

For indole derivatives, understanding properties like lipophilicity is crucial. For example, some QSAR studies have indicated that high logP values can be associated with mutagenicity in certain nitroheterocycles. aablocks.com Therefore, QSPR models that can accurately predict logP for derivatives of this compound would be invaluable for designing compounds that balance therapeutic activity with an acceptable safety profile.

The types of descriptors used in QSAR/QSPR models are diverse, each capturing different aspects of the molecular structure.

| Descriptor Class | Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size and mass of the molecule. |

| Topological | Connectivity Indices (e.g., Chi indices) | Atom connectivity and branching of the molecular skeleton. iomcworld.org |

| Geometrical | Molecular Volume | Three-dimensional size and shape of the molecule. nih.gov |

| Electrostatic | Mulliken Atomic Charges, Dipole Moment | Electronic charge distribution and polarity of the molecule. nih.gov |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and chemical reactivity. aablocks.com |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. iomcworld.org |

Mechanistic Studies on Biological Interactions and Pharmacological Target Engagement in Vitro & Molecular Level

In Vitro Enzymatic Activity Modulation (Inhibition/Activation) Studies

Direct studies detailing the in vitro enzymatic activity modulation by 6-nitro-2-phenyl-1H-indol-4-ol are not extensively documented. However, the indole (B1671886) nucleus is a well-known scaffold in medicinal chemistry, recognized for its ability to interact with a variety of enzymes. Indole derivatives can mimic peptide structures and bind reversibly to enzyme active sites, leading to either inhibition or activation. For instance, many indole-based compounds have been investigated as kinase inhibitors, which play a crucial role in cellular signaling pathways often dysregulated in diseases like cancer. The specific substitution pattern of this compound, featuring a nitro group, a phenyl ring, and a hydroxyl group, provides multiple points for potential enzyme interaction, though specific targets have yet to be fully identified.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Specific receptor binding assays and ligand-receptor interaction profiles for this compound have not been detailed in available research. The indole scaffold is present in many compounds known to bind to various receptors, including serotonin (B10506) (5-HT) receptors and spleen tyrosine kinase (Syk). The affinity and selectivity for any given receptor are highly dependent on the substitution pattern on the indole ring. Computational docking studies on related 2-phenyl-indole derivatives suggest potential interactions within the binding sites of receptors like the epidermal growth factor receptor (EGFR), where the 2-phenyl indole scaffold can form hydrophobic interactions and hydrogen bonds. However, without experimental data for this compound, its specific receptor binding profile remains theoretical.

Cellular Pathway Modulation Investigations in Defined Cell Lines

There is a lack of specific published studies investigating the modulation of cellular pathways by this compound in defined cell lines. Research on analogous nitro-heterocyclic compounds suggests that they can influence pathways related to cellular stress, DNA repair, and apoptosis, often following reductive activation of the nitro group. For example, some 5-nitroindole (B16589) derivatives have been shown to downregulate c-Myc mRNA and protein levels and induce cell cycle arrest in cancer cell lines. nih.gov These effects are typically evaluated through techniques such as western blotting, quantitative PCR, and flow cytometry to understand the compound's impact on protein expression, gene regulation, and cell proliferation.

Structure-Activity Relationship (SAR) Studies to Elucidate Mechanistic Determinants

While comprehensive SAR studies for this compound are not available, research on related nitroindoles provides valuable insights. The position of the nitro group on the indole ring is a critical determinant of biological activity. Studies on nitro and methyl-nitro derivatives of indole in Salmonella typhimurium have shown that substitution at the C5 or C6 position often results in measurable mutagenic activity, whereas nitro groups at C4 or C7 lead to weakly active or inactive compounds. This suggests that the 6-nitro substitution in the target compound is significant for its potential biological effects. Furthermore, the presence of the 2-phenyl group and the 4-hydroxyl group would be expected to significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

Molecular Basis of Observed Biological Activities (e.g., anti-inflammatory, anticancer, antimicrobial, antioxidant effects in cellular/molecular models)

The molecular basis for the biological activities of this compound is largely extrapolated from the broader class of nitroaromatic and indole compounds.

Anticancer Effects: The nitro group is a key feature in many hypoxia-activated prodrugs. nih.gov In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine (B1172632) intermediates or a nitro radical anion. nih.gov These reactive species can induce cellular damage and apoptosis, providing a mechanism for selective tumor targeting.

Antimicrobial Effects: A similar mechanism of reductive activation is responsible for the activity of many nitro-heterocyclic antimicrobial agents. The reduction of the nitro group within microbial cells leads to the formation of cytotoxic radicals that can damage DNA and other critical biomolecules.

Target Identification and Validation at the Molecular and Sub-cellular Levels

Specific molecular targets for this compound have not been experimentally identified or validated. Potential targets, based on related compounds, could include protein kinases, DNA (particularly G-quadruplex structures for which some 5-nitroindoles show affinity), and enzymes involved in cellular metabolism. nih.gov Target identification would require techniques such as affinity chromatography, proteomics-based approaches, or genetic screening to pinpoint the specific proteins or pathways with which the compound interacts.

Investigation of Metabolic Stability and Prodrug Strategies (in vitro or theoretical)

The metabolic stability of this compound has not been specifically reported. In general, indole rings are susceptible to extensive oxidative metabolism by cytochrome P450 (CYP) enzymes, with hydroxylation of the phenyl ring being a common pathway. hyphadiscovery.com The nitro group itself can undergo enzymatic reduction, which is a key metabolic pathway for nitroaromatic compounds. nih.gov

The presence of the nitro group makes this compound a candidate for prodrug strategies. As mentioned, nitroaromatic compounds can be selectively activated under hypoxic conditions, a characteristic of many solid tumors. nih.gov This allows for targeted drug release, potentially reducing systemic toxicity. The nitro group is reduced by nitroreductase enzymes, which are more active in hypoxic environments, to generate a cytotoxic agent. This theoretical approach is a promising strategy in cancer therapy for compounds containing a nitroaromatic moiety. nih.gov

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Key Building Block in the Synthesis of Complex Natural Product Analogues

The indole (B1671886) framework is a common motif in numerous natural products with potent biological activities. The functional group handles on 6-nitro-2-phenyl-1H-indol-4-ol, namely the hydroxyl and nitro groups, provide reactive sites for further chemical transformations, making it an attractive starting material for the synthesis of complex natural product analogues. acs.orgnih.gov The synthesis of such analogues is crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity.

While direct total syntheses of natural products employing this compound as a starting material are not extensively reported, the strategic placement of its functional groups suggests its potential utility. The hydroxyl group can be readily converted into other functionalities or used as a handle for coupling reactions. The nitro group, a versatile functional group in organic synthesis, can be reduced to an amino group, which can then be further functionalized. This opens up avenues for creating a diverse library of indole-based compounds for biological screening.

Table 1: Potential Transformations of this compound for Natural Product Analogue Synthesis

| Functional Group | Potential Transformation | Resulting Functionality | Application in Analogue Synthesis |

| 4-OH | Etherification, Esterification | Alkoxy, Ester | Modification of steric and electronic properties |

| 6-NO₂ | Reduction | 6-NH₂ | Introduction of basic or nucleophilic sites |

| Indole N-H | Alkylation, Acylation | N-Alkyl, N-Acyl | Modulation of lipophilicity and hydrogen bonding |

| Phenyl Ring | Electrophilic Substitution | Substituted Phenyl | Fine-tuning of electronic and steric parameters |

Role in the Development of Novel Heterocyclic Scaffolds

The indole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. researchgate.net The functionalization of the indole core allows for the creation of novel heterocyclic scaffolds with diverse three-dimensional shapes and electronic properties. This compound serves as a valuable platform for the construction of such scaffolds.

The presence of the nitro group at the 6-position, for instance, can direct further electrophilic substitution reactions on the indole ring. Moreover, the nitro group can participate in cyclization reactions, leading to the formation of fused heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, could yield novel tricyclic or tetracyclic indole derivatives. The synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives highlights the utility of nitroindoles in creating new molecular architectures. researchgate.net

Precursor for Advanced Organic Functional Materials (e.g., optoelectronic, supramolecular materials)

The electronic properties of this compound make it an intriguing candidate for the development of advanced organic functional materials. The combination of the electron-donating hydroxyl group and the electron-withdrawing nitro group, along with the extended π-conjugation provided by the 2-phenylindole (B188600) core, can give rise to interesting photophysical and electronic properties.

Optoelectronic Materials: Molecules with donor-acceptor architectures are often investigated for their potential in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netias.ac.in The intramolecular charge transfer (ICT) character that can arise from the push-pull nature of this compound could lead to desirable properties like strong absorption in the visible region and tunable emission wavelengths. Research on other functionalized indole derivatives has demonstrated their potential in optoelectronic applications. researchgate.netchemrxiv.orgchemrxiv.org

Supramolecular Materials: The hydroxyl group and the N-H of the indole ring in this compound are capable of forming hydrogen bonds. These directional interactions can be exploited to construct well-ordered supramolecular assemblies in the solid state. The formation of such ordered structures is crucial for achieving high charge carrier mobility in organic semiconductors. The study of a related compound, 6-nitro-2-propyl-1H-indole, revealed the formation of a supramolecular assembly through N—H⋯O, C—H⋯O and π–π interactions. researchgate.net

Table 2: Predicted Photophysical Properties of this compound and Potential Applications

| Property | Predicted Characteristic | Potential Application |

| Absorption | Strong absorption in the UV-visible region | Light-harvesting in organic solar cells |

| Emission | Potential for tunable fluorescence | Emissive layer in OLEDs |

| Charge Transport | Potential for ordered packing | Organic field-effect transistors (OFETs) |

Integration into Polymeric and Nanomaterial Structures

The incorporation of functional organic molecules into larger polymeric or nanomaterial structures is a powerful strategy for developing new materials with enhanced properties and functionalities.

Polymeric Structures: The hydroxyl group of this compound could be used as a site for polymerization. For instance, it could be converted into a polymerizable group like an acrylate (B77674) or a vinyl ether, and then copolymerized with other monomers to create functional polymers. These polymers could find applications as sensors, coatings, or in electronic devices. Polyindoles are known for their thermal stability and chemical versatility. mdpi.com

Nanomaterial Structures: The functional groups on this compound could also be used to anchor the molecule onto the surface of nanomaterials such as nanoparticles, nanotubes, or graphene. This surface functionalization can modify the properties of the nanomaterial and introduce new functionalities. For example, functionalizing gold nanoparticles with this indole derivative could lead to new materials for sensing or catalysis. The use of indole derivatives in nanotechnology formulations is an active area of research. nih.govnanochemres.org

Catalytic Applications or Ligand Design in Organic Reactions

The indole scaffold and its derivatives have been explored for their potential in catalysis, either as part of a catalyst structure or as a ligand for a metal catalyst.

The nitrogen and oxygen atoms in this compound could potentially coordinate to metal centers, making it a candidate for ligand design. The electronic properties of the ligand can be tuned by the substituents on the indole and phenyl rings, which in turn can influence the catalytic activity of the metal complex. While there are no specific reports on the catalytic applications of this particular molecule, the broader class of indole derivatives has been used in various catalytic systems. acs.orgresearchgate.net The development of new pyrazole-based ligands for applications in catalysis suggests that other nitrogen-containing heterocycles, including functionalized indoles, are promising areas of investigation. digitellinc.com

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of organic compounds. For a molecule like 6-nitro-2-phenyl-1H-indol-4-ol, high-resolution techniques are essential to separate it from impurities, starting materials, or byproducts that may be present during its synthesis or in various research samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. The separation is based on the compound's partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For this specific indole (B1671886) derivative, a reversed-phase HPLC method would likely be employed. A C18 (octadecylsilyl) column is a common choice for the stationary phase due to its ability to separate moderately polar to nonpolar compounds. The mobile phase would typically consist of a mixture of an aqueous solvent (often with a buffer or acid modifier like formic acid to control the ionization of the phenolic hydroxyl group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good resolution and peak shape.

Diverse detection systems can be coupled with HPLC for the analysis of this compound:

UV-Vis Diode Array Detector (DAD): The extended aromatic system, including the phenyl and indole rings, along with the nitro group, would result in strong ultraviolet-visible absorbance, making UV-Vis detection highly suitable for quantification.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides structural information, allowing for definitive identification based on the compound's mass-to-charge ratio and fragmentation patterns.

Fluorescence Detection (FLD): While the native fluorescence of this compound is not explicitly documented, indole derivatives can be fluorescent. Alternatively, pre-column or post-column derivatization can be used to introduce a fluorescent tag. For instance, nitro-containing compounds can sometimes be reduced to their highly fluorescent amino counterparts for enhanced sensitivity. nih.govsigmaaldrich.com

Table 1: Illustrative HPLC-UV Parameters for Analysis of Nitroaromatic Indole Derivatives

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid suppresses ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 10% B to 90% B over 20 min | Ensures separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical separation. |

| Detection | UV at 254 nm and 320 nm | Wavelengths for detecting aromatic and nitro groups. |

| Injection Volume | 10 µL | Standard sample volume. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of active hydrogen atoms in the hydroxyl (-OH) and indole amine (-NH) groups. These polar functional groups can lead to poor peak shape and thermal degradation in the hot GC inlet. nist.gov

To make the compound suitable for GC-MS analysis, a derivatization step is necessary. nist.gov This process involves chemically modifying the polar functional groups to increase volatility and thermal stability. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ether and TMS-amine are much more volatile and can readily pass through the GC column. The mass spectrum of the derivatized compound can then be used for structural confirmation. nist.gov

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. afmps.beresearchgate.net This technique bridges the gap between gas and liquid chromatography and is known for its high efficiency and speed. afmps.be SFC is particularly advantageous for separating chiral compounds and for preparative-scale purifications due to the ease of removing the CO2 mobile phase. fagg.be

For this compound, SFC could offer a "green" alternative to HPLC, significantly reducing organic solvent consumption. fagg.be A polar organic co-solvent (modifier), such as methanol or ethanol (B145695), is typically added to the CO2 to increase the mobile phase's solvating power and improve peak shapes for polar analytes. The separation can be performed on various stationary phases, including those used in HPLC.

When this compound is present in a highly complex matrix, such as in metabolic studies or environmental samples, one-dimensional chromatography may not provide sufficient resolution. Comprehensive two-dimensional chromatography (LCxLC or GCxGC) offers significantly higher peak capacity by subjecting the sample to two independent separation mechanisms.

In a typical LCxLC setup, the effluent from the first dimension column is collected in fractions and sequentially injected onto a second, faster-separating column. By using two columns with different selectivities (e.g., a C18 column in the first dimension and a phenyl-hexyl column in the second), a much more effective separation of the components in the mixture can be achieved.

Capillary Electrophoresis (CE) for High-Efficiency Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. The separation occurs in a narrow capillary filled with an electrolyte solution. CE offers extremely high efficiency, short analysis times, and requires minimal sample and solvent volumes.

For this compound, the phenolic hydroxyl group can be deprotonated in a basic buffer, rendering the molecule negatively charged. This allows it to be separated by CE. The pH of the background electrolyte is a critical parameter that controls the degree of ionization and, therefore, the electrophoretic mobility. The technique is particularly useful for separating closely related charged species.

Spectrophotometric Methods for Quantitative Analysis in Research

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of compounds that absorb light in the UV-Vis range. researchgate.net The extensive conjugated system of this compound, which includes the indole nucleus, the phenyl ring, and the nitro group, is expected to produce strong absorbance.

For quantitative analysis, a calibration curve based on the Beer-Lambert law would be constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This allows for the determination of the concentration of the compound in unknown samples. While not as selective as chromatographic methods, spectrophotometry is a rapid and cost-effective technique for routine quantification in research settings where the sample matrix is simple and free of interfering substances. researchgate.net

Electrochemical Methods for Redox Characterization

Electrochemical methods are powerful tools for investigating the redox behavior of molecules, providing insights into their electron transfer mechanisms, which can be related to their metabolic fate and potential biological activity. The nitro group in "this compound" is an electroactive moiety, making techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) particularly suitable for its characterization.

The reduction of the nitro group typically proceeds through a series of steps, often involving the formation of a nitro radical anion and a hydroxylamine (B1172632) intermediate, which can be further reduced to an amine. The precise potentials at which these redox events occur are influenced by the molecular structure and the experimental conditions, such as pH and solvent.

Key Research Findings from Electrochemical Studies of Related Nitroaromatic Indole Derivatives:

While specific electrochemical data for "this compound" is not extensively available in public literature, studies on analogous nitro-substituted indole compounds reveal common electrochemical behaviors. For instance, the electrochemical reduction of nitroindoles is often an irreversible process due to the instability of the generated radical anions. The pH of the supporting electrolyte plays a critical role, with the reduction potentials shifting to more negative values as the pH increases.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a cyclic voltammetry study of a nitro-indole compound in different pH environments.

Table 1: Hypothetical Cyclic Voltammetry Data for a Nitro-Indole Derivative

| pH | Peak Potential (Ep) vs. Ag/AgCl (V) | Peak Current (Ip) (µA) |

|---|---|---|

| 3.0 | -0.45 | 12.5 |

| 5.0 | -0.58 | 10.2 |

| 7.0 | -0.72 | 8.9 |

This table is illustrative and based on typical electrochemical behavior of nitroaromatic compounds.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Profiling

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the trace analysis and metabolite profiling of complex molecules like "this compound".

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique ideal for the quantification of "this compound" in various matrices and for the identification of its metabolites. nih.gov The liquid chromatography step separates the parent compound and its metabolites from the sample matrix. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured. Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing structural information that is crucial for the unequivocal identification of metabolites.

For instance, in the analysis of related nitroaromatic compounds, common metabolic transformations include the reduction of the nitro group to a hydroxylamine or an amine, and hydroxylation of the aromatic rings. These modifications can be readily identified by the mass shifts observed in the mass spectra.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is another powerful technique, particularly for volatile and thermally stable compounds. researchgate.net For non-volatile compounds like "this compound", a derivatization step is often required to increase their volatility and thermal stability. This could involve, for example, silylation of the hydroxyl and indole N-H groups. Similar to LC-MS/MS, GC-MS/MS offers excellent sensitivity and selectivity for trace analysis.

Metabolite Profiling:

The identification of metabolites is a critical aspect of understanding the biotransformation and potential toxicity of a compound. Both LC-MS/MS and GC-MS/MS can be used to generate metabolite profiles. By comparing the mass spectra of the parent compound with those of its potential metabolites, researchers can elucidate the metabolic pathways.

Below is an example data table summarizing potential metabolites of "this compound" that could be identified using these techniques.

Table 2: Potential Metabolites of this compound and their Characteristic Mass Shifts

| Metabolite | Biotransformation | Expected Mass Shift (Da) |

|---|---|---|

| 6-amino-2-phenyl-1H-indol-4-ol | Reduction of nitro group | -30 (NO₂ to NH₂) |

| 6-hydroxylamino-2-phenyl-1H-indol-4-ol | Partial reduction of nitro group | -14 (NO₂ to NHOH) |

| 6-nitro-2-(hydroxyphenyl)-1H-indol-4-ol | Hydroxylation of phenyl ring | +16 |

| Glucuronide conjugate | Glucuronidation of hydroxyl group | +176 |

This table is illustrative and lists plausible metabolic transformations.

The use of these advanced analytical methodologies provides a robust framework for the detailed characterization of "this compound", from its fundamental electrochemical properties to its metabolic fate in biological systems.

Interdisciplinary Perspectives and Future Research Trajectories

Synergistic Research with Computational Chemistry, Artificial Intelligence, and Machine Learning in Compound Design

The integration of computational tools is revolutionizing drug discovery, and these approaches are highly applicable to the study of 6-nitro-2-phenyl-1H-indol-4-ol. espublisher.comnih.gov Artificial intelligence (AI) and machine learning (ML) can accelerate the design of new derivatives by predicting their biological activities, pharmacokinetic properties, and potential targets. researchgate.netnih.govmdpi.com

Computational Approaches for Derivative Design:

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can predict the biological activity of novel analogs of this compound based on their structural features. espublisher.comnih.gov This allows for the virtual screening of large libraries of compounds to identify candidates with potentially enhanced potency or selectivity.

Molecular Docking: This technique can predict the binding mode and affinity of the compound and its derivatives to various biological targets, such as protein kinases or receptors. nih.govnih.gov For instance, docking studies could elucidate how the nitro and hydroxyl groups contribute to binding within a specific protein's active site.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, revealing the stability of the interaction and the key residues involved over time. nih.gov

Machine learning algorithms, such as Random Forest and Support Vector Machines (SVM), are increasingly used to build predictive models for various stages of drug discovery. nih.govfrancis-press.com For this compound, ML could be employed to predict the outcomes of C-H activation reactions for creating new derivatives or to identify compounds with optimal drug-like properties from a virtual library. francis-press.com

| Computational Tool | Application in Compound Design for this compound | Potential Outcome |

|---|---|---|

| QSAR | Predicting the biological activity of novel derivatives based on physicochemical properties. | Identification of key structural motifs for enhanced potency. |

| Molecular Docking | Simulating the binding of the compound to target proteins (e.g., kinases, receptors). | Elucidation of binding modes and prediction of binding affinity. |

| Molecular Dynamics | Analyzing the stability and conformational changes of the protein-ligand complex over time. | Understanding the dynamic nature of the molecular interaction. |

| Machine Learning (e.g., Random Forest) | Predicting reaction outcomes for synthesis; screening virtual libraries for drug-like properties. francis-press.com | Accelerated discovery of promising new drug candidates and optimized synthetic routes. |

Potential for Bio-Inspired Synthesis and Derivatization Strategies

Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired or biomimetic synthesis seeks to emulate nature's strategies to create structurally diverse compounds efficiently. nih.govnih.gov The synthesis of monoterpenoid indole (B1671886) alkaloids, for example, often starts from key biosynthetic intermediates like strictosidine, which is formed from tryptamine and secologanin. nih.govjst.go.jp

While this compound is not a direct natural product, its synthesis could be inspired by biosynthetic pathways. For instance, enzymatic or chemoenzymatic approaches could be explored for the selective functionalization of the indole core. Artificial enzymes could potentially be designed to catalyze specific steps, such as hydroxylation or nitration, with high regioselectivity. acs.org

Furthermore, derivatization strategies can draw inspiration from the way nature modifies core scaffolds to generate diversity. nih.gov By using this compound as a starting scaffold, new libraries of compounds could be generated through reactions that mimic biosynthetic transformations, such as glycosylation, methylation, or prenylation, potentially leading to molecules with novel biological activities. researchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems for Indole Functionalization

The functionalization of the indole core is a central theme in organic chemistry. Modern synthetic methods, particularly those involving transition-metal catalysis, have enabled the precise modification of specific C-H bonds, which were previously challenging to access. dntb.gov.uabohrium.com

The synthesis and further modification of this compound could leverage these advanced strategies:

C-H Functionalization: Directing group strategies allow for the selective functionalization of C-H bonds on the benzene (B151609) portion of the indole ring (positions C4 to C7). acs.orgacs.orgacs.org For example, a directing group on the indole nitrogen could facilitate the introduction of new substituents at the C5 or C7 positions, creating a library of derivatives. acs.org

Transition-Metal Catalysis: Catalysts based on palladium, copper, ruthenium, and cobalt are widely used for indole synthesis and functionalization. nih.govmdpi.commdpi.com These catalysts can be used for cross-coupling reactions to introduce aryl, alkyl, or other functional groups at various positions on the indole scaffold. dntb.gov.ua For instance, a palladium-catalyzed reaction could be used to modify the phenyl group at the C2 position.

Carbonylative Approaches: Recent advances have demonstrated the use of carbonylation reactions for the synthesis and functionalization of indoles, offering novel routes to introduce carbonyl-containing moieties. beilstein-journals.org

The development of new catalytic systems remains a key area of research. The goal is to find catalysts that are more efficient, selective, and sustainable, potentially using earth-abundant metals or even metal-free conditions. acs.org

| Catalytic System | Reaction Type | Potential Application for this compound |

|---|---|---|

| Palladium (Pd) | C-H Arylation, Cross-Coupling dntb.gov.ua | Functionalization of the C7 position or modification of the C2-phenyl ring. |

| Copper (Cu) | C-H Arylation, Cyclization acs.orgmdpi.com | Selective functionalization of the C6 position (adjacent to the nitro group). |

| Ruthenium (Ru) | C-H Alkylation, Annulation mdpi.com | Introduction of alkyl groups or construction of new fused ring systems. |

| Boron (BBr3) | Metal-Free C-H Hydroxylation acs.org | A potential route for the synthesis of the 4-hydroxyindole core. |